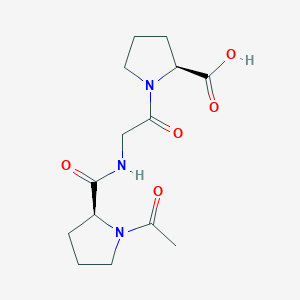

Ac-Pro-Gly-Pro-OH

Descripción general

Descripción

“Ac-Pro-Gly-Pro-OH” is an endogenous degradation product of extracellular collagen . It can be used as a CXCR2 agonist . It elicits bactericidal activity and inhibits lung inflammation, reducing immune cell apoptosis . It enhances the production of type 1 cytokines (IFN-γ and IL-12) but inhibits the production of proinflammatory cytokines .

Molecular Structure Analysis

The molecular weight of “Ac-Pro-Gly-Pro-OH” is 311.34 and its chemical formula is C₁₄H₂₁N₃O₅ .

Chemical Reactions Analysis

“Ac-Pro-Gly-Pro-OH” elicits bactericidal activity and inhibits lung inflammation, reducing immune cell apoptosis . It enhances the production of type 1 cytokines (IFN-γ and IL-12) but inhibits the production of proinflammatory cytokines .

Aplicaciones Científicas De Investigación

Conformational Analysis and Peptide Folding

Conformational Properties : The Pro-Gly sequence, part of Ac-Pro-Gly-Pro-OH, is used to mimic natural beta-hairpin turns in peptides and proteins. It was found that shorter peptides with Pro-Gly adopt multiple conformations and have an inherent propensity to form beta-hairpin loops in aqueous environments. This was analyzed using NMR, Raman scattering, and Raman optical activity (ROA) techniques (Buděšínský et al., 2008).

NMR Conformational Analysis : Ac-Pro-Gly-Pro-OH, identified as a neutrophil chemoattractant, was studied using NMR spectroscopy to understand its solution properties. It was found to exist as a mixture of isomers with different cis and trans conformations around the proline amide bonds, contributing to its biological activity (Lee et al., 2001).

Role in Collagen and Protein Structure

Collagen-Based Structures : Research on collagen-based polypeptides containing Gly-Pro-Hyp sequences, similar to Ac-Pro-Gly-Pro-OH, showed that certain analogs assume a stable triple-helical conformation, which is crucial for understanding collagen stability and folding (Feng et al., 1996).

Collagen Triple Helix Stability : Studies have also focused on the stability of collagen triple helices involving sequences like Ac-Pro-Gly-Pro-OH. The findings highlighted the role of specific amino acid residues and their hydroxylation in stabilizing or destabilizing the collagen triple helix, an essential aspect of collagen's structural integrity (Mizuno et al., 2004).

Therapeutic Implications

- Therapeutic Effects Against Sepsis : Acetylated Pro-Gly-Pro (Ac-PGP) has been studied for its role in experimental sepsis models. Activation of the chemoattractant receptor CXCR2 by Ac-PGP improved survival, reduced lung inflammation, and elicited bactericidal activity, indicating its potential as a therapeutic agent against sepsis (Kim et al., 2011).

Solvent Effects and Peptide Bond Isomerization

- Solvent Effects on Peptide Bond Isomerization : The isomerization of prolyl peptide bonds, as found in Ac-Pro-Gly-Pro-OH, was analyzed in different solvents using NMR and IR spectroscopy. These studies help in understanding the effects of solvent interactions on peptide structure and stability, which is crucial for the functional understanding of peptides like Ac-Pro-Gly-Pro-OH (Eberhardt et al., 1992).

Mecanismo De Acción

Target of Action

The primary target of Ac-Pro-Gly-Pro-OH is the C-X-C chemokine receptor type 2 (CXCR2) . CXCR2 is a G-protein-coupled receptor found on the surface of certain cells, including immune cells. It plays a crucial role in mediating the chemotactic response of these cells to inflammation and injury .

Mode of Action

Ac-Pro-Gly-Pro-OH acts as an agonist for the CXCR2 receptor . This means it binds to the receptor and activates it, triggering a series of intracellular events. The activation of CXCR2 by Ac-Pro-Gly-Pro-OH has been shown to elicit bactericidal activity, inhibit lung inflammation, and reduce immune cell apoptosis .

Biochemical Pathways

Upon activation of the CXCR2 receptor, Ac-Pro-Gly-Pro-OH influences several biochemical pathways. It enhances the production of type 1 cytokines , such as interferon-gamma (IFN-γ) and interleukin-12 (IL-12), but inhibits the production of proinflammatory cytokines . This modulation of cytokine production can have significant effects on the immune response.

Result of Action

The activation of CXCR2 by Ac-Pro-Gly-Pro-OH leads to several molecular and cellular effects. It elicits bactericidal activity, inhibits lung inflammation, and reduces immune cell apoptosis . These effects can have significant implications for the body’s response to infection and inflammation.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-1-[2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O5/c1-9(18)16-6-2-4-10(16)13(20)15-8-12(19)17-7-3-5-11(17)14(21)22/h10-11H,2-8H2,1H3,(H,15,20)(H,21,22)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBMVIVQPLOJGL-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Pro-Gly-Pro-OH | |

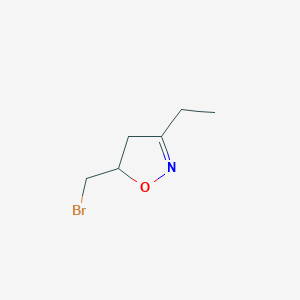

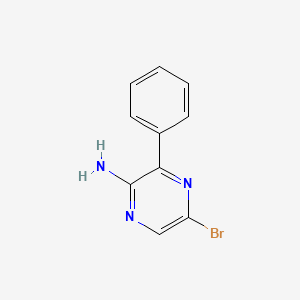

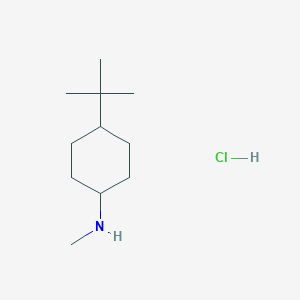

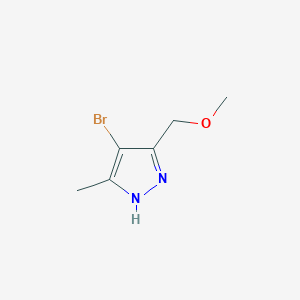

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

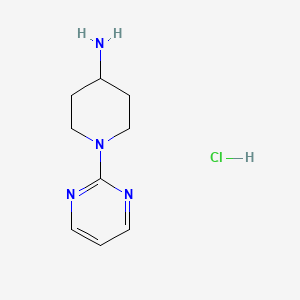

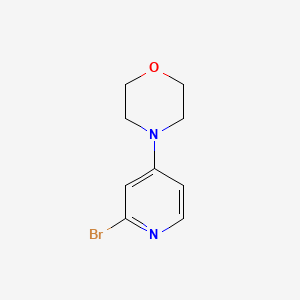

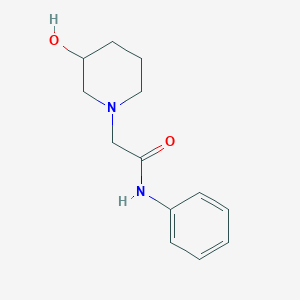

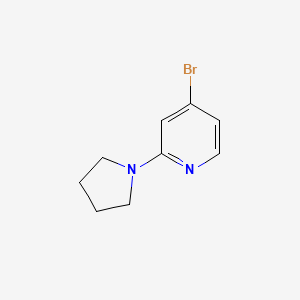

Feasible Synthetic Routes

Q & A

Q1: How does the structure of Ac-Pro-Gly-Pro-OH influence its activity as a neutrophil chemoattractant?

A1: The research primarily focuses on characterizing the solution structure of Ac-Pro-Gly-Pro-OH and doesn't directly investigate its interaction with target receptors or downstream signaling pathways. The study reveals that Ac-Pro-Gly-Pro-OH exists as a mixture of four isomers in solution due to cis/trans isomerization around the proline residues []. The trans-trans isomer was found to be the most dominant in aqueous solution []. While this study doesn't establish a structure-activity relationship, understanding the conformational preferences of Ac-Pro-Gly-Pro-OH provides a foundation for future research into how its structure influences binding to neutrophil chemoattractant receptors and subsequent downstream effects.

Q2: What are the dominant conformations of Ac-Pro-Gly-Pro-OH in solution?

A2: NMR studies, including nuclear Overhauser effect (NOE) measurements, revealed that Ac-Pro-Gly-Pro-OH predominantly adopts extended conformations in solution with limited hydrogen bonding []. This information, combined with molecular dynamics calculations, allowed researchers to construct dominant solution conformations for each of the four isomers []. This structural insight is valuable for understanding the potential interactions of Ac-Pro-Gly-Pro-OH with biological targets and for designing potential inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.